Methoxy(2-methylpropoxy)amine
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Overview
Description
Methoxy(2-methylpropoxy)amine is an organic compound that belongs to the class of amines Amines are characterized by the presence of a nitrogen atom bonded to carbon atoms
Preparation Methods
The synthesis of Methoxy(2-methylpropoxy)amine can be achieved through several routes. One common method involves the O-alkylation of hydroxylamine derivatives. For example, it can be obtained by O-methylation of acetone oxime followed by hydrolysis of the O-methylated oxime . Another method involves the methanolysis of hydroxylamine sulfonates . Industrial production methods may involve the use of metallic-type hydrogenation catalysts such as palladium/carbon, platinum/carbon, or nickel in the presence of hydrogen .
Chemical Reactions Analysis
Methoxy(2-methylpropoxy)amine undergoes various chemical reactions, including oxidation, reduction, and substitution. It can form carbenes, which are highly reactive intermediates. For instance, chloro-methoxy- and - (2-methylpropoxy)-carbene can be formed from 3-chloro-3-methoxy- and 3-(2-methylpropoxy)-diazirine, respectively . These carbenes can add to electron-poor alkenes to give cyclopropanes and react with alcohols to give alkyl formates . Common reagents used in these reactions include diazirines and alcohols.
Scientific Research Applications
Methoxy(2-methylpropoxy)amine has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of complex molecules. In biology, it is investigated for its potential use in medicinal chemistry, particularly as an adjunct to alkylating agents in cancer treatment . It is also used in the design and fabrication of polymers, catalysts, sensors, and functional materials . Additionally, it has applications in sustainable technologies, including catalytic transformations and environmental remediation .
Mechanism of Action
The mechanism of action of Methoxy(2-methylpropoxy)amine involves the inhibition of base excision repair (BER) pathways. It blocks the abasic sites (apurinic/apyrimidinic - AP sites) created by the cleavage of BER glycosylates, leading to the accumulation of cytotoxic adducts and resulting in cell death . This mechanism makes it a potential candidate for enhancing the efficacy of chemotherapy and radiation therapy .
Comparison with Similar Compounds
Methoxy(2-methylpropoxy)amine can be compared with other amines such as methylamine, dimethylamine, and trimethylamine. While these compounds share similar chemical properties, this compound’s unique structure allows it to form specific reactive intermediates like carbenes, which are not commonly formed by other amines . This uniqueness makes it valuable for specific applications in organic synthesis and medicinal chemistry.
Similar Compounds
- Methylamine
- Dimethylamine
- Trimethylamine
- Ethyldimethylamine
- Diethylamine
- Methylpropylamine
Properties
CAS No. |
88470-28-4 |
---|---|
Molecular Formula |
C5H13NO2 |
Molecular Weight |
119.16 g/mol |
IUPAC Name |
1-(methoxyamino)oxy-2-methylpropane |
InChI |
InChI=1S/C5H13NO2/c1-5(2)4-8-6-7-3/h5-6H,4H2,1-3H3 |
InChI Key |
HNGZKRHOSNHMRC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CONOC |
Origin of Product |
United States |
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